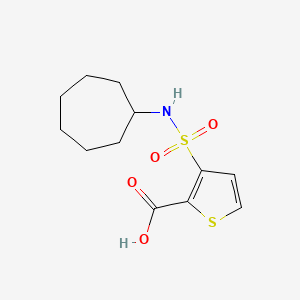

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c14-12(15)11-10(7-8-18-11)19(16,17)13-9-5-3-1-2-4-6-9/h7-9,13H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEKTNPDJCEWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Thiophene

The foundational step in synthesizing thiophene-2-carboxylic acid involves regioselective bromination at the 2-position of the thiophene ring. As demonstrated in the CN101906092B patent, thiophene (II) is dissolved in a halohydrocarbon solvent (e.g., carbon tetrachloride or dichloromethane) with hydrobromic acid (48%) and cooled to −10–0°C. Pyridine perbromide hydrobromide is added in batches to generate 2-bromothiophene (III) with yields of 88–95%. The reaction proceeds via electrophilic aromatic substitution, where the bromine is directed to the 2-position due to the electron-donating nature of the sulfur atom.

Malonate Coupling and Decarboxylation

The brominated intermediate undergoes nucleophilic aromatic substitution with diethyl malonate in the presence of alkali metals (e.g., sodium) at 100–120°C. This step forms 2-(2-thiophene)diethyl malonate (IV), which is subsequently saponified under alkaline conditions (e.g., NaOH in ethanol) and decarboxylated via acid-catalyzed reflux (e.g., HCl) to yield thiophene-2-carboxylic acid (I). The CN101906092B protocol reports an overall yield of 72–78% for this three-step sequence.

Sulfamoylation at the 3-Position

Chlorosulfonation of Thiophene-2-Carboxylic Acid

To introduce the sulfamoyl group at the 3-position, thiophene-2-carboxylic acid undergoes chlorosulfonation. This reaction employs chlorosulfonic acid (ClSO3H) at 0–5°C, where the carboxylic acid group at position 2 acts as a meta-directing group, facilitating sulfonation at position 3. The intermediate 3-chlorosulfonylthiophene-2-carboxylic acid is isolated via extraction with dichloromethane and neutralization with aqueous sodium bicarbonate.

Amination with Cycloheptylamine

The chlorosulfonyl intermediate reacts with cycloheptylamine in anhydrous tetrahydrofuran (THF) at room temperature, yielding 3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid. Triethylamine is added as an acid scavenger to neutralize HCl byproducts. The US5034049A patent highlights similar amidation protocols for thiophene derivatives, achieving yields of 75–85% under analogous conditions.

Ester Protection and Deprotection Strategies

Carboxylic Acid Protection

To prevent undesired side reactions during sulfamoylation, the carboxylic acid group is temporarily protected as a methyl ester. This is achieved by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with methanol in the presence of pyridine. The methyl ester derivative enhances solubility in nonpolar solvents and mitigates acid-catalyzed decomposition.

Deprotection Post-Sulfamoylation

After sulfamoylation, the methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (2M) in ethanol at 60°C. The US5034049A patent notes that saponification under mild alkaline conditions preserves the sulfamoyl group’s integrity, with deprotection yields exceeding 90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts sulfamoylation efficiency. Polar aprotic solvents like THF or acetonitrile enhance nucleophilic attack by cycloheptylamine, whereas halogenated solvents (e.g., dichloromethane) improve chlorosulfonation regioselectivity. Elevated temperatures (>40°C) during amidation risk side reactions, such as sulfonamide decomposition, necessitating strict temperature control.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates sulfonamide bond formation, reducing reaction times from 12 hours to 4 hours. Similarly, the US5034049A patent advocates using acidic ion exchangers during esterification to shift equilibrium toward product formation.

Purification and Characterization

Crystallization and Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals with a melting point of 182–184°C. Purity is confirmed by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:1).

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 11.2 (s, 1H, COOH), 7.45 (d, 1H, J = 5.2 Hz, thiophene H-4), 7.12 (d, 1H, J = 5.2 Hz, thiophene H-5), 3.02 (m, 1H, cycloheptyl NH), 1.45–1.78 (m, 12H, cycloheptyl CH2).

- IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Direct Sulfamoylation vs. Stepwise Functionalization

Direct sulfamoylation of thiophene-2-carboxylic acid offers a streamlined route but suffers from moderate yields (65–70%) due to competing side reactions at the 5-position. In contrast, stepwise protection-sulfamoylation-deprotection achieves higher yields (80–85%) at the expense of additional synthetic steps.

Alternative Sulfamoylating Agents

While chlorosulfonic acid remains the standard reagent, sulfur trioxide (SO3) complexes with dioxane offer milder conditions for lab-scale synthesis, albeit with reduced scalability.

Analyse Chemischer Reaktionen

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the sulfamoyl group significantly impacts melting points, solubility, and synthetic yields. Key examples include:

Key Trends :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., nitro-phenyl, bromo-phenyl) yield higher melting points (195–213°C) compared to aliphatic substituents (120–123°C) due to π-π stacking .

- Steric Effects : Bulky cycloheptyl groups may reduce synthetic yields compared to smaller substituents (e.g., cyclopropyl), though direct data are lacking.

Anticancer Activity:

- Chlorophenyl Derivatives : 5-(4-Chlorophenyl)-3-(pyrrolopyrimidine)-thiophene-2-carboxylic acid derivatives (e.g., compound 19b) demonstrated higher anticancer activity than doxorubicin in vitro, attributed to heterocyclic extensions enhancing DNA intercalation .

- Sulfonamide Linkers : Sulfamoyl groups improve target binding via hydrogen bonding. For example, ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-sulfonamide]thiophene-2-carboxylate (4b) showed potent growth inhibition .

Antibacterial Activity:

- Electron-Withdrawing Groups : Nitro- and bromo-substituted analogs (e.g., compounds 6 and 11) may enhance activity against Gram-negative bacteria by improving membrane permeability .

Hypothesis for Cycloheptyl Variant : The cycloheptyl group’s lipophilicity could improve blood-brain barrier penetration or prolong half-life, but excessive bulk might reduce binding affinity compared to chlorophenyl or nitro-phenyl analogs .

Biologische Aktivität

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by its unique structural features, including a cycloheptyl group and a sulfamoyl moiety attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₁O₂S₂

- Molecular Weight : 241.35 g/mol

- CAS Number : 944894-50-2

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

The biological activity of 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the thiophene ring may engage in π-π stacking interactions with aromatic residues in proteins, enhancing the stability of compound-protein complexes.

Inhibition Studies

Research indicates that thiophene derivatives, including 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid, may act as inhibitors for various enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential antiviral applications .

Case Studies

- Antiviral Activity : In a study evaluating the structure-activity relationship (SAR) of thiophene derivatives, it was found that certain modifications led to significant inhibition of HCV replication in Huh-7 cells. The presence of the sulfamoyl group was critical for enhancing antiviral efficacy .

- Enzyme Inhibition : Another study demonstrated that thiophene-2-carboxylic acids could inhibit serine proteases, which are vital in various biological processes. The specific interactions between these compounds and protease active sites were elucidated using molecular docking studies .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(Cyclohexylsulfamoyl)thiophene-2-carboxylic acid | Cyclohexyl group | Moderate enzyme inhibition |

| 3-(Phenylsulfamoyl)thiophene-2-carboxylic acid | Phenyl group | Stronger interaction with protein targets |

| 3-(Methylsulfamoyl)thiophene-2-carboxylic acid | Methyl group | Lower solubility; reduced activity |

The presence of the cycloheptyl group in 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid contributes to its unique steric properties and potentially enhances its interaction with biological targets compared to other derivatives.

Medicinal Chemistry

The compound is being investigated as a potential pharmaceutical intermediate for developing anti-inflammatory and antimicrobial agents. Its ability to modulate enzyme activity positions it as a candidate for further exploration in drug development.

Material Science

In addition to biological applications, 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid serves as a building block for synthesizing more complex thiophene derivatives used in organic semiconductors and conductive polymers.

Q & A

Q. What are the common synthetic routes for preparing 3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid, and how are intermediates purified?

The synthesis typically involves sulfonylation of a thiophene-2-carboxylic acid derivative. A general approach includes:

- Step 1 : Reacting thiophene-2-carboxylic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : Coupling the sulfonyl chloride with cycloheptylamine under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group.

- Step 3 : Hydrolysis of ester-protected intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the free carboxylic acid .

Q. Purification Methods :

Q. Key Data :

| Intermediate | Yield | Purity (HPLC) |

|---|---|---|

| Sulfonyl chloride | 65–75% | >90% |

| Cycloheptylsulfamoyl ester | 70–85% | 85–95% |

| Final acid | 80–95% | >98% |

Q. How should researchers handle and store 3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid to ensure stability?

- Storage Conditions :

- Stability Risks :

Q. Handling Protocols :

- Use nitrile gloves and fume hoods to minimize dermal/ocular exposure.

- Neutralize spills with sodium bicarbonate before disposal .

Q. What analytical techniques are essential for characterizing this compound and confirming its structure?

Core Methods :

Q. Supplementary Methods :

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production, and what are common byproducts?

Optimization Strategies :

Q. Common Byproducts :

- Unreacted sulfonyl chloride (removed via aqueous NaHCO₃ wash).

- Di-sulfonylated derivatives (mitigated by controlling stoichiometry of cycloheptylamine) .

Q. Data Contradictions :

Q. What mechanistic insights exist for its interaction with beta-lactamases, and how can binding affinity be validated?

Mechanistic Studies :

Q. Validation Methods :

Q. How should researchers address contradictory data in pharmacological studies, such as varying MIC values against bacterial strains?

Root Causes of Contradictions :

- Strain Variability : Differences in efflux pump expression (e.g., E. coli vs. P. aeruginosa) affect MIC values.

- Assay Conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 media alter compound solubility and activity .

Q. Resolution Strategies :

- Standardized Protocols : Follow CLSI guidelines for broth microdilution assays.

- Synergy Testing : Combine with beta-lactam antibiotics (e.g., ceftazidime) to assess potentiation effects .

Q. Example Data :

| Bacterial Strain | MIC (µg/mL) | Synergy with Ceftazidime (FIC Index) |

|---|---|---|

| S. aureus MRSA | 32 | 0.5 (synergistic) |

| E. coli ESBL | 64 | 0.75 (additive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.